1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one
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Overview
Description
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one typically involves the reaction of quinoline derivatives with pyrrolidinone under specific conditions. One common method involves the use of N-alkoxycyclopropyl-2-haloanilines as starting reagents . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid monohydrate and solvents like ethanol or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 4-hydroxyquinoline and 2-hydroxyquinoline.
Pyrrolidinone derivatives: Including 2-pyrrolidinone and N-methyl-2-pyrrolidinone.
Uniqueness
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is unique due to its dual functionality, combining the properties of both quinoline and pyrrolidinone moieties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-quinolin-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-15-10-8-13(16-9-4-7-14(16)17)11-5-2-3-6-12(11)15/h2-3,5-6,13H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHGYKGRCPZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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